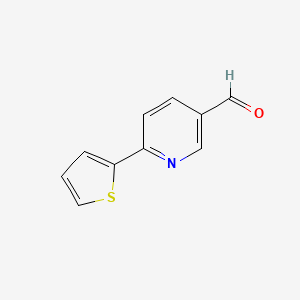

6-Thien-2-ylnicotinaldehyde

Description

Contextual Significance in Heterocyclic Compound Discovery

Heterocyclic compounds, which are cyclic molecules containing atoms of at least two different elements, are of paramount importance in medicinal chemistry. ijsrtjournal.comopenmedicinalchemistryjournal.com The pyridine (B92270) ring, a six-membered nitrogen-containing heterocycle, is a privileged scaffold found in numerous FDA-approved drugs. rsc.org Similarly, the thiophene (B33073) ring, a five-membered sulfur-containing heterocycle, is a common motif in pharmacologically active compounds. researchgate.netresearchgate.net

The combination of these two rings into a single thienyl-pyridine framework, as seen in 6-Thien-2-ylnicotinaldehyde, creates a scaffold with significant potential for drug discovery. researchgate.net Thienopyridine derivatives have been investigated for a wide range of biological activities, including applications in treating cardiovascular and central nervous system (CNS) diseases, as well as for their anti-inflammatory and antimicrobial properties. researchgate.netresearchgate.net The presence of both an electron-rich thiophene ring and an electron-deficient pyridine ring can lead to unique electronic properties, such as intramolecular charge transfer, which can be exploited in the design of novel materials. binghamton.edu

Foundational Molecular Architecture and Research Implications

The molecular architecture of this compound is key to its role as a versatile building block in synthetic chemistry. The structure incorporates three key components: the thiophene ring, the pyridine ring, and the aldehyde functional group.

The aldehyde group (-CHO) is a highly reactive and versatile functional group in organic synthesis. numberanalytics.com It can readily undergo a variety of chemical transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, and participation in numerous carbon-carbon bond-forming reactions. numberanalytics.comwuxiapptec.com This reactivity makes aldehydes like this compound valuable starting materials for the construction of more complex molecular structures. numberanalytics.com For instance, the aldehyde can be used to introduce new side chains or to build entirely new ring systems onto the thienyl-pyridine core.

The research implications for this compound are therefore broad. Its use as a precursor allows for the systematic exploration of the chemical space around the thienyl-pyridine scaffold. By reacting the aldehyde group or modifying the heterocyclic rings, chemists can generate libraries of novel compounds for screening in various applications, from medicinal chemistry to materials science.

Structure

3D Structure

Properties

IUPAC Name |

6-thiophen-2-ylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NOS/c12-7-8-3-4-9(11-6-8)10-2-1-5-13-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMYWLDEGHJHDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640256 | |

| Record name | 6-(Thiophen-2-yl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834884-61-6 | |

| Record name | 6-(2-Thienyl)-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=834884-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Thiophen-2-yl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Thien 2 Ylnicotinaldehyde

Strategic Carbon-Carbon Bond Formation through Cross-Coupling Reactions

The construction of the biaryl scaffold of 6-Thien-2-ylnicotinaldehyde predominantly relies on palladium-catalyzed cross-coupling reactions, which are renowned for their efficiency and functional group tolerance.

Palladium-Catalyzed Suzuki-Miyaura Cross-Couplings Utilizing Thiopheneboronic Acids

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. In the context of this compound synthesis, this reaction typically involves the coupling of a pyridine-based halide with a thiophene-based boronic acid or its ester derivative. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative in the presence of a base, and concluding with reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst.

Key to the success of this reaction is the choice of catalyst, ligands, base, and solvent system. Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly employed. The selection of a suitable base, for instance, potassium carbonate or sodium carbonate, is crucial for the transmetalation step. A variety of solvents can be utilized, often in aqueous mixtures, such as dioxane/water or toluene/water.

Derivatization from Halopyridine Precursors (e.g., 2-Bromopyridine-5-carbaldehyde)

A common and effective strategy for the synthesis of this compound involves the use of a halopyridine precursor, specifically 2-Bromopyridine-5-carbaldehyde. This starting material provides the necessary pyridine-3-carbaldehyde core with a reactive handle at the 6-position for the crucial cross-coupling reaction.

The reaction proceeds by coupling 2-Bromopyridine-5-carbaldehyde with thiophene-2-boronic acid in the presence of a palladium catalyst and a base. This approach is advantageous as it allows for the direct installation of the thiophene (B33073) moiety at the desired position on the pyridine (B92270) ring.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| 2-Bromopyridine-5-carbaldehyde | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | This compound |

| 2-Bromopyridine-5-carbaldehyde | Thiophene-2-boronic acid pinacol ester | PdCl₂(dppf) | Cs₂CO₃ | Toluene | This compound |

Methodological Development and Optimization for Synthetic Efficiency

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions. Researchers have focused on several key parameters to maximize yield and minimize reaction times and by-product formation.

Factors that are typically optimized include:

Catalyst System: While Pd(PPh₃)₄ is a workhorse, other palladium sources and ligands can be explored to improve catalytic activity and stability. For instance, the use of pre-catalysts or more electron-rich and bulky phosphine (B1218219) ligands can enhance the rate of oxidative addition and reductive elimination.

Base: The choice of base can significantly impact the reaction outcome. Inorganic bases like potassium carbonate, sodium carbonate, and cesium carbonate are common, with their strength and solubility influencing the reaction kinetics.

Solvent: The solvent system plays a critical role in solubilizing the reactants and catalyst, as well as influencing the reaction temperature. Mixtures of organic solvents with water are often used to facilitate the dissolution of both organic and inorganic reagents.

Temperature: The reaction temperature is a crucial parameter that affects the rate of reaction. While higher temperatures can accelerate the reaction, they may also lead to catalyst decomposition or increased side reactions. Careful temperature control is therefore essential.

| Parameter | Variation 1 | Variation 2 | Variation 3 |

| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd₂(dba)₃ / SPhos |

| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |

| Solvent | Toluene/H₂O | Dioxane/H₂O | DMF |

| Temperature | 80 °C | 100 °C | 120 °C |

Exploration of Novel Pathways for this compound Synthesis

While the Suzuki-Miyaura coupling remains a dominant strategy, the exploration of novel synthetic pathways is an ongoing area of research. These alternative routes may offer advantages in terms of atom economy, step efficiency, or the use of more environmentally benign reagents.

One potential area of exploration is the use of other cross-coupling reactions, such as the Stille coupling (using organotin reagents) or the Negishi coupling (using organozinc reagents). However, the toxicity of organotin compounds and the moisture sensitivity of organozinc reagents often make the Suzuki-Miyaura coupling a more practical choice.

Further research into novel catalytic systems, including the use of non-palladium catalysts or photocatalytic methods, could also pave the way for more sustainable and efficient syntheses of this compound and its derivatives.

Chemical Reactivity and Transformation Chemistry of 6 Thien 2 Ylnicotinaldehyde

Chemical Transformations at the Aldehyde Moiety

The aldehyde functional group is a versatile handle for a wide array of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

Oxidation and Reduction: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 6-(thiophen-2-yl)nicotinic acid, using standard oxidizing agents such as potassium permanganate (B83412) or Jones reagent. Conversely, selective reduction of the aldehyde to the primary alcohol, (6-(thiophen-2-yl)pyridin-3-yl)methanol, can be achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH4) to avoid reduction of the pyridine (B92270) ring. science-revision.co.uklibretexts.org More powerful reducing agents like lithium aluminum hydride (LiAlH4) would also effect this transformation. chemistrysteps.comucalgary.ca

| Transformation | Reagent | Product |

| Oxidation | KMnO4 | 6-(Thiophen-2-yl)nicotinic acid |

| Reduction | NaBH4, EtOH | (6-(Thiophen-2-yl)pyridin-3-yl)methanol |

Olefinations and Condensations: The aldehyde group is a suitable electrophile for olefination reactions, such as the Wittig reaction. nih.govorganic-chemistry.orgiitk.ac.in Treatment with a phosphorus ylide can convert the formyl group into a vinyl group, providing access to a range of alkene derivatives. For instance, reaction with methyltriphenylphosphonium (B96628) bromide in the presence of a base would yield 3-vinyl-6-(thiophen-2-yl)pyridine. The Knoevenagel condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), in the presence of a weak base, would lead to the formation of α,β-unsaturated systems, which are valuable intermediates in organic synthesis.

| Reaction | Reagent(s) | Product Type |

| Wittig Reaction | Ph3P=CHR | Alkene |

| Knoevenagel Condensation | CH2(CN)2, piperidine | α,β-Unsaturated dinitrile |

Functionalization Reactions of the Thiophene (B33073) Ring System

The thiophene ring is an electron-rich aromatic system and is generally susceptible to electrophilic substitution reactions. However, the presence of the electron-withdrawing pyridine-aldehyde substituent at the 2-position deactivates the thiophene ring towards electrophilic attack.

Electrophilic Substitution: Reactions such as halogenation and nitration are expected to occur preferentially at the 5-position of the thiophene ring, which is the most activated position for electrophilic attack in 2-substituted thiophenes. youtube.com Careful control of reaction conditions would be necessary to avoid side reactions on the pyridine ring.

Metalation and Cross-Coupling: Directed ortho-metalation is a powerful tool for the functionalization of aromatic heterocycles. clockss.orgznaturforsch.comresearchgate.netresearchgate.net It is conceivable that the thiophene ring could be selectively metalated at the 3-position using a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophile. Alternatively, if a halogenated derivative of 6-thien-2-ylnicotinaldehyde were available, palladium-catalyzed cross-coupling reactions such as Suzuki or Stille couplings could be employed to introduce new carbon-carbon bonds at the thiophene ring.

| Reaction Type | Position of Functionalization | Potential Reagents |

| Bromination | 5-position | N-Bromosuccinimide |

| Nitration | 5-position | HNO3/H2SO4 |

| Metalation | 3-position | LDA, then electrophile |

Reactivity Studies of the Pyridine Nucleus

The pyridine ring in this compound is electron-deficient, particularly due to the electron-withdrawing nature of the aldehyde group. This electronic characteristic governs its reactivity.

N-Oxidation and Quaternization: The lone pair of electrons on the pyridine nitrogen atom remains available for reaction with electrophiles. N-oxidation can be achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA), yielding the corresponding pyridine-N-oxide. nih.govscripps.eduthieme-connect.desemanticscholar.orgyoutube.com This transformation can alter the electronic properties of the pyridine ring and open up new avenues for functionalization. nih.govscripps.eduthieme-connect.desemanticscholar.orgyoutube.com Quaternization of the pyridine nitrogen can be accomplished by reaction with alkyl halides, such as methyl iodide, to form pyridinium (B92312) salts. researchgate.netosti.govrsc.org

| Reaction | Reagent | Product |

| N-Oxidation | m-CPBA | 6-(Thiophen-2-yl)nicotinaldehyde-N-oxide |

| Quaternization | CH3I | 3-Formyl-1-methyl-6-(thiophen-2-yl)pyridinium iodide |

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially if a good leaving group is present at the 2- or 4-position relative to the nitrogen. chemrxiv.orgresearchgate.netnih.govyoutube.comsci-hub.se While the parent molecule does not possess such a leaving group, synthetic analogues bearing a halogen at these positions would be expected to readily undergo substitution with various nucleophiles.

Synthesis of Structural Analogues and Derivatives

The synthesis of structural analogues and derivatives of this compound can be achieved through various synthetic strategies, primarily involving the modification of the core structure or the de novo synthesis from simpler precursors.

Modification of the Parent Molecule: As discussed in the preceding sections, the aldehyde group can be transformed into a variety of other functional groups. The thiophene and pyridine rings can also be functionalized, although this may require specific strategies to control regioselectivity.

De Novo Synthesis: A common approach to synthesizing substituted pyridines is through transition-metal-catalyzed cross-coupling reactions. nih.govorganic-chemistry.org For instance, a suitably protected 6-halonicotinaldehyde could be coupled with 2-thienylboronic acid or 2-(tributylstannyl)thiophene (B31521) under Suzuki or Stille conditions, respectively. This approach allows for the introduction of a wide variety of substituents on either the pyridine or thiophene rings by using appropriately substituted coupling partners.

| Synthetic Strategy | Key Reaction | Starting Materials Example |

| Cross-Coupling | Suzuki Coupling | 6-Bromonicotinaldehyde, 2-Thienylboronic acid |

| Ring Construction | Kröhnke Pyridine Synthesis | Substituted chalcone, pyridinium salt, and ammonium (B1175870) acetate |

Participation in Catalytic Organic Transformations

The structural motif of a thienyl-substituted pyridine, as present in this compound, is reminiscent of bipyridyl and terpyridine ligands, which are widely used in coordination chemistry and catalysis. researchgate.netacs.orgacs.orgnih.govnih.govresearchgate.netnih.govalfachemic.comnih.gov

Ligand Properties: The pyridine nitrogen and the thiophene sulfur atoms can potentially act as a bidentate ligand, coordinating to a metal center. The electronic properties of such a ligand can be tuned by introducing substituents on either the pyridine or thiophene rings. The aldehyde group could also be involved in coordination or could be modified to a different coordinating group.

Potential Catalytic Applications: Derivatives of this compound could serve as ligands for a variety of transition metal-catalyzed reactions. By analogy with known bipyridyl and terpyridine complexes, potential applications could include:

Cross-coupling reactions: As ligands for palladium or nickel catalysts in reactions like Suzuki, Heck, and Sonogashira couplings.

Oxidation catalysis: As part of manganese or iron complexes for selective oxidation reactions.

Photocatalysis: The conjugated π-system of the molecule suggests that its metal complexes could have interesting photophysical properties, making them potential candidates for photocatalytic applications, such as in CO2 reduction or organic transformations. acs.org

| Potential Catalytic Area | Metal Center Example | Reaction Type |

| Cross-Coupling | Palladium(II) | C-C bond formation |

| Oxidation | Manganese(III) | Alkene epoxidation |

| Photocatalysis | Rhenium(I) | CO2 reduction |

Comprehensive Spectroscopic and Structural Elucidation of 6 Thien 2 Ylnicotinaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 6-Thien-2-ylnicotinaldehyde provides crucial information about the number, environment, and coupling interactions of protons. The aldehydic proton is expected to appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons on the pyridine (B92270) and thiophene (B33073) rings will exhibit characteristic chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) based on their positions and the electronic effects of the substituents and heteroatoms.

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework. The carbonyl carbon of the aldehyde group is characteristically found at a significant downfield shift, generally in the range of 190-200 ppm. The sp²-hybridized carbons of the pyridine and thiophene rings will appear in the aromatic region (typically 110-160 ppm), with their specific chemical shifts influenced by the nitrogen and sulfur heteroatoms and the substitution pattern.

A representative, though hypothetical, dataset for the primary NMR assignments is presented in the tables below. Actual experimental values may vary based on the solvent and experimental conditions.

Interactive Data Table: ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | ~9.9 | s | - |

| Pyridine-H4 | ~8.2 | d | ~8.0 |

| Pyridine-H5 | ~7.9 | d | ~8.0 |

| Thiophene-H3' | ~7.6 | dd | ~3.7, 1.1 |

| Thiophene-H5' | ~7.5 | dd | ~5.1, 1.1 |

| Thiophene-H4' | ~7.1 | dd | ~5.1, 3.7 |

| Pyridine-H2 | ~9.0 | s | - |

Interactive Data Table: ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aldehyde C=O | ~192 |

| Pyridine C6 | ~160 |

| Pyridine C2 | ~152 |

| Thiophene C2' | ~143 |

| Pyridine C4 | ~137 |

| Thiophene C5' | ~128 |

| Thiophene C3' | ~127 |

| Thiophene C4' | ~126 |

| Pyridine C5 | ~120 |

| Pyridine C3 | ~135 |

To unambiguously assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

Correlation SpectroscopY (COSY) is a homonuclear correlation technique that reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduemerypharma.com In the COSY spectrum of this compound, cross-peaks would be observed between adjacent protons on the pyridine and thiophene rings, confirming their connectivity. For example, a cross-peak between the signals assigned to Pyridine-H4 and Pyridine-H5 would definitively establish their vicinal relationship. Similarly, correlations between the thiophene protons (H3', H4', and H5') would elucidate the spin system of that ring.

Heteronuclear Single Quantum Coherence-Distortionless Enhancement by Polarization Transfer (HSQC-DEPT) is a heteronuclear correlation experiment that maps direct one-bond proton-carbon (¹H-¹³C) correlations. sdsu.eduyoutube.com This technique is invaluable for assigning the carbon signals based on their attached protons. For instance, the proton signal for Pyridine-H4 would show a correlation to the carbon signal of Pyridine-C4. The DEPT (Distortionless Enhancement by Polarization Transfer) component of the experiment further provides information on the type of carbon atom (CH, CH₂, or CH₃), which aids in the assignment process.

Vibrational Spectroscopic Characterization

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint and information about the functional groups present.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. The FTIR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde is expected in the region of 1710-1685 cm⁻¹, with the conjugation to the pyridine ring potentially lowering the frequency. spectroscopyonline.com The aromatic C-H stretching vibrations of the pyridine and thiophene rings would appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings would give rise to a series of bands in the 1600-1400 cm⁻¹ region. vscht.cz

Interactive Data Table: Characteristic FTIR Peaks for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| ~2850, ~2750 | Aldehyde C-H Stretch | Weak (often two bands) |

| ~1700 | Aldehyde C=O Stretch | Strong |

| ~1600-1450 | Aromatic C=C and C=N Stretch | Medium-Strong |

| ~850-700 | C-H Out-of-plane Bending | Strong |

Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. irdg.org The Raman spectrum of this compound would be expected to show strong bands for the aromatic ring stretching modes. The C-S stretching vibration of the thiophene ring, which may be weak in the FTIR spectrum, could be more prominent in the Raman spectrum. The symmetric vibrations of the substituted pyridine and thiophene rings would provide a characteristic "fingerprint" for the molecule.

Interactive Data Table: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Intensity |

| ~3100-3000 | Aromatic C-H Stretch | Medium |

| ~1610 | Aromatic Ring Stretch | Strong |

| ~1580 | Aromatic Ring Stretch | Strong |

| ~1000 | Ring Breathing Mode | Medium |

| ~700 | C-S-C Deformation | Medium |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence, provides insights into the electronic transitions within a molecule and its photophysical properties. For conjugated systems like this compound, these techniques are particularly informative.

The UV-Visible absorption spectrum is expected to show intense absorption bands in the ultraviolet and possibly the visible region, corresponding to π→π* and n→π* electronic transitions within the conjugated π-system of the thienyl-pyridine scaffold. The specific wavelengths of maximum absorption (λ_max) are sensitive to the extent of conjugation and the solvent environment.

Fluorescence spectroscopy measures the emission of light from an excited electronic state. Thienyl-pyridine derivatives are known to exhibit fluorescence, and the emission spectrum of this compound would provide information on its potential as a fluorophore. The Stokes shift, which is the difference between the absorption and emission maxima, can also be determined, offering insights into the excited-state dynamics of the molecule. The fluorescence quantum yield would quantify the efficiency of the emission process.

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Absorption Studies

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When applied to an organic compound like this compound, this method would provide insights into the π-electron system and the energies of its molecular orbitals. The absorption of UV or visible light excites electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other higher energy orbitals.

The resulting spectrum is a plot of absorbance versus wavelength. Key data points that would be extracted from such a spectrum for this compound would include the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε). These values are highly dependent on the solvent used, as solvent polarity can influence the energy levels of the molecular orbitals.

Hypothetical Data Table for UV-Vis-NIR Absorption Studies of this compound:

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

| Hexane | Data not available | Data not available | π → π |

| Ethanol | Data not available | Data not available | π → π / n → π |

| Dichloromethane | Data not available | Data not available | π → π |

Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental data has been reported in the literature.

Magnetic Circular Dichroism (MCD) Spectroscopy for Electronic Transitions

Magnetic Circular Dichroism (MCD) spectroscopy is a powerful magneto-optical technique that measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. This method is particularly useful for probing the electronic structure of molecules, especially for assigning electronic transitions and determining the symmetry of electronic states.

For a molecule like this compound, an MCD spectrum would provide more detailed information than a standard UV-Vis spectrum. The signals in an MCD spectrum, known as Faraday A, B, and C terms, can help to resolve overlapping absorption bands and identify degenerate electronic states. This would be instrumental in assigning the various π → π* and n → π* transitions expected for this aromatic aldehyde.

Hypothetical Data Table for MCD Spectroscopy of this compound:

| Wavelength (nm) | Type of MCD Signal | Assigned Transition |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental MCD data has been reported for this compound.

Electron Spin Resonance (ESR) Spectroscopy in Studies of Radical Species

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically used for studying species that have one or more unpaired electrons, such as free radicals. In the context of this compound, ESR would not be used to study the neutral, ground-state molecule as it is a diamagnetic species with no unpaired electrons.

However, ESR spectroscopy would be an invaluable tool for studying the radical anion or radical cation of this compound. These radical species could be generated in situ through electrochemical reduction or oxidation. The resulting ESR spectrum would provide information about the distribution of the unpaired electron's spin density across the molecule. The hyperfine coupling constants (a) to magnetic nuclei, such as ¹H and ¹⁴N, would reveal which atoms the unpaired electron is interacting with, offering deep insight into the electronic structure of the radical.

Hypothetical Data Table for ESR Spectroscopy of the Radical Anion of this compound:

| Nucleus | Hyperfine Coupling Constant (a), Gauss |

| H (aldehyde) | Data not available |

| N (pyridine) | Data not available |

| H (pyridine ring) | Data not available |

| H (thiophene ring) | Data not available |

Note: The data in this table is hypothetical and for illustrative purposes only, as no ESR studies on radical species of this compound have been reported.

X-ray Crystallographic Analysis for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide definitive information about its molecular structure in the solid state.

The analysis would yield crucial data, including the crystal system, space group, and unit cell dimensions. Furthermore, it would provide highly accurate measurements of bond lengths, bond angles, and torsion angles within the molecule. This information would confirm the planarity or non-planarity of the molecule, the conformation of the aldehyde group relative to the pyridine ring, and the orientation of the thiophene ring with respect to the pyridine ring.

Hypothetical Data Table for X-ray Crystallographic Analysis of this compound:

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Note: The data in this table is hypothetical and for illustrative purposes only, as no X-ray crystallographic data for this compound is available in the literature.

Computational and Theoretical Investigations of 6 Thien 2 Ylnicotinaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. nih.gov By approximating the electron density, DFT methods can accurately predict a variety of molecular properties, providing insight into stability and reactivity. For a molecule like 6-Thien-2-ylnicotinaldehyde, DFT calculations, often employing hybrid functionals like B3LYP, are used to determine the energies and distributions of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ias.ac.inresearcher.life

The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these orbitals (HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. In thienyl-substituted pyridine (B92270) systems, the electron-rich thiophene (B33073) ring typically contributes significantly to the HOMO, while the electron-deficient pyridine ring and the electron-withdrawing aldehyde group influence the LUMO.

The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the thiophene ring, making it susceptible to electrophilic attack. Conversely, the LUMO is likely centered on the pyridine ring and the carbonyl carbon of the aldehyde group, indicating these as the primary sites for nucleophilic attack. These predictions are crucial for understanding the molecule's behavior in chemical reactions.

Table 1: Illustrative Electronic Properties of this compound Calculated by DFT (Note: These values are representative examples for a molecule of this type and are not based on published experimental data for this specific compound.)

| Property | Value (eV) | Description |

| HOMO Energy | -6.25 | Indicates electron-donating capability. |

| LUMO Energy | -2.10 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.15 | Relates to chemical reactivity and stability. |

Quantum Chemical Modeling of Spectroscopic Properties (e.g., TD-DFT for Electronic Spectra)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to model the excited states of molecules and predict their electronic absorption spectra (UV-Vis). beilstein-journals.org This method calculates the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, TD-DFT calculations can predict the electronic transitions responsible for its UV-Vis spectrum. The primary transitions in such conjugated systems are typically π → π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The calculations can reveal how the different parts of the molecule—the thiophene ring, the pyridine ring, and the aldehyde group—contribute to these electronic transitions. Studies on related pyridine-thiophene oligomers have successfully used TD-DFT to verify experimental optical data. beilstein-journals.org

Table 2: Illustrative Predicted Electronic Transitions for this compound via TD-DFT (Note: These values are representative examples and not based on published experimental data for this specific compound.)

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 310 | 0.45 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 275 | 0.21 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 240 | 0.15 | HOMO → LUMO+1 (π → π*) |

Conformational Landscape Analysis

The three-dimensional structure of this compound is not rigid. Rotation around the single bond connecting the thiophene and pyridine rings gives rise to different spatial arrangements, or conformers. The relative stability of these conformers is governed by a delicate balance of steric hindrance and electronic interactions. Computational methods can be used to explore the potential energy surface associated with this rotation and identify the most stable conformations.

The key parameter in this analysis is the dihedral angle between the planes of the two aromatic rings. For linked thiophene-pyridine systems, both planar and twisted conformations can exist. nih.gov A planar conformation would maximize π-conjugation between the rings, which is an electronically favorable interaction. However, steric clashes between hydrogen atoms on the rings can lead to a preference for a non-planar, or twisted, conformation. Computational studies on similar thiophene-carbohydrazide-pyridine derivatives have shown that dihedral angles can vary significantly, from nearly planar (4.97°) to highly twisted (83.52°), depending on the molecular structure. nih.gov DFT calculations can precisely determine the energy of the molecule as a function of this dihedral angle, revealing the global minimum energy conformer and the energy barriers to rotation between different conformers.

Table 3: Illustrative Relative Energies of Conformers of this compound (Note: These values are representative examples and not based on published experimental data for this specific compound.)

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Twisted (Global Minimum) | 30 | 0.00 |

| Planar (Transition State) | 0 | 1.5 |

| Perpendicular (Transition State) | 90 | 3.2 |

Computational Elucidation of Reaction Mechanisms

Beyond predicting static properties, computational chemistry provides a powerful tool for elucidating the detailed step-by-step pathways of chemical reactions. For this compound, DFT can be used to model the potential energy surfaces of various reactions, such as nucleophilic addition to the aldehyde group or electrophilic substitution on the thiophene ring.

Advanced Applications of 6 Thien 2 Ylnicotinaldehyde in Chemical Sciences

Role as a Versatile Building Block in Complex Heterocyclic Synthesis

The aldehyde functionality of 6-Thien-2-ylnicotinaldehyde serves as a reactive handle for its incorporation into a variety of complex heterocyclic systems. Its participation in multicomponent reactions (MCRs) is a particularly efficient strategy for generating molecular diversity. nih.govmdpi.com MCRs, where three or more reactants combine in a single synthetic operation, are highly valued for their atom economy and ability to construct complex molecules in a convergent manner. nih.gov

One of the key reactions involving aldehydes is the Knoevenagel condensation , a nucleophilic addition of an active hydrogen compound to the carbonyl group, followed by dehydration. wikipedia.orgsigmaaldrich.com For this compound, this reaction opens pathways to a wide array of derivatives. For instance, condensation with active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can yield intermediates that are precursors to various fused heterocyclic systems. nih.gov

Another significant synthetic route is the Hantzsch pyridine (B92270) synthesis , a classic MCR that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor to form dihydropyridines, which can then be oxidized to the corresponding pyridine derivatives. alfa-chemistry.comwikipedia.orgorganic-chemistry.org The use of this compound in this reaction would lead to highly substituted pyridine rings, further expanding the accessible chemical space.

Furthermore, the Gewald reaction offers a pathway to polysubstituted 2-aminothiophenes through the condensation of an aldehyde or ketone with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgarkat-usa.org While the aldehyde group of this compound can participate, the existing thiophene (B33073) ring also influences the electronic properties of the molecule, potentially modulating the reactivity and outcome of such syntheses.

The following table summarizes potential multicomponent reactions where this compound could serve as a key building block:

| Reaction Name | Reactant Types | Potential Product Scaffold |

| Knoevenagel Condensation | Active methylene compound | α,β-unsaturated carbonyls, precursors to fused heterocycles |

| Hantzsch Pyridine Synthesis | β-ketoester (2 equiv.), ammonia/ammonium (B1175870) salt | Highly substituted dihydropyridines and pyridines |

| Gewald Reaction | α-cyanoester, elemental sulfur, base | Polysubstituted 2-aminothiophenes |

| Petasis Reaction | Amine, boronic acid | Substituted amines |

Contribution to the Construction of Diverse Molecular Architectures

The structural rigidity and defined stereochemistry of the thienyl and pyridine rings within this compound make it an excellent precursor for the construction of diverse and complex molecular architectures. The synthetic transformations discussed previously can lead to a variety of fused heterocyclic systems. For example, intramolecular cyclization of intermediates derived from Knoevenagel condensation can lead to the formation of thieno[2,3-b]pyridines, pyrazolo[3,4-b]pyridines, and pyrido[2,3-d]pyrimidines. nih.govnih.gov

The synthesis of such fused systems is of significant interest due to their prevalence in biologically active molecules and functional materials. The specific orientation of the thiophene and pyridine rings in the starting aldehyde dictates the regiochemistry of the resulting fused products, allowing for a degree of control over the final molecular shape.

Moreover, the aldehyde group can be transformed into other functionalities, such as amines, alcohols, or carboxylic acids, which can then be used in a variety of coupling reactions to build larger, more complex structures. This versatility allows for the creation of a library of compounds with diverse three-dimensional shapes and functionalities, starting from a single, readily accessible building block.

Potential in Materials Chemistry, particularly in Conjugated Systems (as inferred from related chemical applications)

The combination of an electron-deficient pyridine ring and an electron-rich thiophene ring in this compound suggests its potential utility in the field of materials chemistry, particularly in the development of conjugated systems. rsc.org Conjugated polymers, characterized by alternating single and multiple bonds, often exhibit interesting optoelectronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). oled-intermediates.comresearchgate.net

Thiophene-based copolymers are widely studied for their hole-transporting properties in organic solar cells. informaticsjournals.co.inresearchgate.net The incorporation of a pyridine unit can modify the electronic properties of the resulting polymer, for instance, by tuning the HOMO and LUMO energy levels to improve charge injection and transport. rsc.org The aldehyde group of this compound can be utilized in polymerization reactions, such as condensation polymerization, to incorporate this thienyl-pyridine moiety into a larger conjugated backbone.

Pyridine derivatives are also employed as electron-transporting materials in OLEDs. oled-intermediates.com The specific substitution pattern and the presence of the thiophene ring in derivatives of this compound could lead to materials with high thermal stability and desirable luminescent properties. While direct applications of this compound in this context are not yet widely reported, the known properties of its constituent heterocycles strongly support its potential as a valuable monomer for the synthesis of novel organic electronic materials.

Exploration of Molecular-Level Biological Interactions and Mechanisms, given its classification as a Bioactive Small Molecule

The thienopyridine scaffold is a well-established pharmacophore found in a number of clinically used drugs and biologically active compounds. researchgate.netx-mol.net Thieno[2,3-b]pyridine derivatives, for example, have been investigated as hepatic gluconeogenesis inhibitors for the treatment of type 2 diabetes. nih.gov The structural similarity of this compound to these bioactive cores suggests that its derivatives could also exhibit interesting biological activities.

Molecular docking studies of related thienyl-pyridine compounds have been performed to understand their binding interactions with various biological targets. For instance, new pyridine, pyrazolopyridine, and furopyridine derivatives containing naphthyl and thienyl moieties have been designed and synthesized as CDK2 inhibitors, with molecular docking studies suggesting a similar binding mode to known inhibitors. nih.gov Similarly, thiophenyl thiazolyl-pyridine hybrids have been investigated as potential anticancer agents by targeting the epidermal growth factor receptor (EGFR) tyrosine kinase. mdpi.com

The aldehyde group of this compound is a key feature that allows for the synthesis of a diverse range of derivatives, which can then be screened for biological activity. Structure-activity relationship (SAR) studies on these derivatives can provide valuable insights into the key structural features required for interaction with specific biological targets. researchgate.net For example, modifications at the aldehyde position can lead to the formation of imines, hydrazones, or other functional groups that can engage in hydrogen bonding or other interactions within a protein's active site.

The following table presents examples of biological activities observed in compounds containing the thienyl-pyridine scaffold, suggesting potential areas of investigation for derivatives of this compound.

| Compound Class | Biological Target/Activity |

| Thieno[2,3-b]pyridine derivatives | Hepatic gluconeogenesis inhibitors |

| Naphthyl and thienyl substituted pyridines | CDK2 inhibitors |

| Thiophenyl thiazolyl-pyridine hybrids | Anticancer (EGFR tyrosine kinase inhibitors) |

| Thieno[3,2-d]pyrimidine derivatives | Antimycobacterial |

Emerging Research Frontiers and Future Prospects for 6 Thien 2 Ylnicotinaldehyde

Development of Enantioselective Synthetic Methodologies

The synthesis of chiral molecules with a high degree of enantiomeric purity is a cornerstone of modern medicinal chemistry and materials science. For 6-Thien-2-ylnicotinaldehyde, the development of enantioselective synthetic methodologies is a critical research frontier. While general methods for the synthesis of chiral pyridines and the asymmetric synthesis of biaryl aldehydes have been reported, specific protocols for the enantioselective synthesis of this compound are not yet well-established. nih.govrsc.orgnih.gov

Future research in this area is likely to focus on several promising strategies:

Asymmetric C-C Bond Formation: The key challenge lies in the stereocontrolled construction of the bond between the pyridine (B92270) and thiophene (B33073) rings. Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Negishi couplings, employing chiral ligands could be a viable approach. The development of novel chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands will be crucial for achieving high enantioselectivity.

Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries attached to either the pyridine or thiophene precursor could facilitate diastereoselective coupling. Subsequent cleavage of the auxiliary would yield the desired enantiomer of this compound.

Enantioselective Desymmetrization: If a prochiral precursor to this compound can be synthesized, enantioselective desymmetrization using a chiral catalyst could provide an efficient route to a single enantiomer.

The successful development of these methodologies will be instrumental in exploring the chiroptical properties of this compound and its derivatives, as well as in the synthesis of enantiopure ligands and catalysts.

Integration into Supramolecular Assemblies and Functional Systems

The unique electronic and structural characteristics of this compound make it an attractive candidate for integration into supramolecular assemblies and functional systems. The nitrogen atom of the pyridine ring and the sulfur atom of the thiophene ring can act as coordination sites for metal ions, while the aldehyde group can participate in dynamic covalent chemistry or hydrogen bonding interactions.

| Potential Supramolecular Assembly | Key Interactions Involving this compound | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Coordination of the pyridine nitrogen and/or thiophene sulfur to metal nodes. | Gas storage, separation, catalysis. rsc.org |

| Coordination Polymers | Bridging of metal centers by the bidentate nature of the molecule. | Luminescent materials, sensors. |

| Self-Assembled Cages and Capsules | Formation of discrete, hollow structures through metal coordination or dynamic covalent bonds. nih.govmorressier.com | Molecular recognition, drug delivery. |

| Liquid Crystals | Anisotropic self-assembly driven by pi-pi stacking and dipole-dipole interactions. | Display technologies, optical switching. |

Future research will likely focus on the design and synthesis of functional supramolecular systems based on this compound. For instance, the incorporation of this unit into MOFs could lead to materials with tailored pore environments and enhanced catalytic activity. rsc.org Similarly, the self-assembly of this compound-based ligands with metal ions could result in the formation of luminescent coordination polymers with sensing capabilities for specific analytes. nih.gov

Innovative Applications in Targeted Chemical Synthesis and Catalyst Design

The inherent reactivity of the aldehyde group, combined with the bidentate nature of the thienyl-pyridine scaffold, makes this compound a valuable precursor in targeted chemical synthesis and catalyst design.

In targeted synthesis , the aldehyde functionality can be readily transformed into a wide range of other functional groups, including alcohols, amines, carboxylic acids, and imines. This allows for the facile elaboration of the this compound core into more complex molecules with desired biological or material properties. For example, reductive amination of the aldehyde can be used to introduce diverse side chains, while oxidation can provide the corresponding carboxylic acid for amide coupling reactions.

In catalyst design , this compound can serve as a scaffold for the synthesis of novel ligands for transition metal catalysis. The pyridine and thiophene moieties can act as a bidentate chelating unit, and the aldehyde can be used as a handle to introduce additional coordinating groups or chiral centers.

| Catalyst Design Strategy | Role of this compound | Potential Catalytic Applications |

| Pincer Ligand Synthesis | The aldehyde is modified to introduce a third coordinating arm. | Cross-coupling reactions, dehydrogenation. |

| Chiral Ligand Development | Enantioselective modification of the aldehyde to create a chiral center. | Asymmetric hydrogenation, hydrosilylation. rsc.org |

| Immobilized Catalysts | The aldehyde is used to anchor the catalyst to a solid support. | Heterogeneous catalysis, catalyst recycling. |

The development of new synthetic methodologies that leverage the reactivity of this compound will be a key driver of innovation in these areas. mdpi.com

Advanced Structure-Activity Relationship Studies at the Molecular Level

Understanding the relationship between the molecular structure of a compound and its activity is fundamental to the rational design of new molecules with enhanced properties. For this compound, advanced structure-activity relationship (SAR) studies at the molecular level are a crucial research frontier.

Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, conformation, and reactivity of this compound and its derivatives. researchgate.netresearchgate.net These calculations can be used to:

Predict the preferred conformations of the molecule.

Calculate the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand its electronic properties.

Model the interaction of the molecule with biological targets or metal catalysts.

Experimental SAR Studies: Systematic modification of the this compound scaffold and evaluation of the resulting changes in activity can provide empirical SAR data. Key modifications could include:

Introduction of substituents on the pyridine and thiophene rings to modulate electronic and steric properties.

Variation of the linker between the two aromatic rings.

Transformation of the aldehyde group into other functionalities.

By combining computational modeling with experimental SAR studies, researchers can develop a comprehensive understanding of the factors that govern the activity of this compound derivatives. This knowledge will be invaluable for the design of new compounds with optimized performance in a variety of applications, from medicinal chemistry to materials science. The fungicidal activity of related N-(thiophen-2-yl) nicotinamide (B372718) derivatives, for instance, highlights the potential of this scaffold in agrochemical research. mdpi.com

Q & A

What are the common synthetic routes for 6-Thien-2-ylnicotinaldehyde, and how can reaction conditions be optimized for higher yields?

Level: Basic

Methodological Answer:

Synthesis of this compound typically involves cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, due to the presence of thienyl and aldehyde groups. A widely used approach for analogous compounds (e.g., 6-((4-Formylphenyl)ethynyl)nicotinaldehyde) involves palladium-catalyzed coupling between halogenated nicotinaldehyde precursors and thienyl boronic acids or alkynes . Optimization includes adjusting catalyst loading (e.g., Pd(PPh₃)₄), solvent systems (toluene/ethanol mixtures), and temperature (80–110°C). Yields can be improved by inert atmosphere conditions (argon/nitrogen) and stoichiometric control of reactants (1:1.2 molar ratio of nicotinaldehyde to coupling partner) .

How should researchers characterize the purity and structural integrity of this compound?

Level: Basic

Methodological Answer:

Characterization requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substitution patterns (e.g., thienyl proton signals at δ 7.2–7.8 ppm and aldehyde protons at δ 9.8–10.2 ppm) .

- High-Performance Liquid Chromatography (HPLC): Purity assessment using C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases .

- Mass Spectrometry (MS): ESI-MS or MALDI-TOF to verify molecular weight (e.g., calculated [M+H]⁺ for C₁₃H₉NOS: 228.05) .

What are the key reactivity profiles of this compound, and how do they compare to structural analogs?

Level: Advanced

Methodological Answer:

The aldehyde group enables nucleophilic additions (e.g., formation of hydrazones with DNPH) and condensation reactions (e.g., Knoevenagel with active methylene compounds), while the thienyl moiety participates in electrophilic substitutions (e.g., bromination). Comparative studies with analogs like 6-(4-Formylphenyl)nicotinaldehyde (CAS 885950-11-8) reveal enhanced electron-withdrawing effects from the thienyl group, accelerating aldehyde reactivity in imine formation . Computational DFT analysis can predict regioselectivity in reactions involving the pyridine ring .

How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Level: Advanced

Methodological Answer:

Conflicting data (e.g., unexpected NMR splitting or MS fragmentation) require systematic validation:

- Reproducibility Checks: Replicate synthesis under identical conditions .

- Advanced Techniques: 2D NMR (COSY, HSQC) to assign overlapping signals or X-ray crystallography for unambiguous structural confirmation .

- Literature Cross-Validation: Compare findings with structurally similar compounds (e.g., 6-phenylnicotinaldehyde, CAS 183.21 g/mol) to identify systematic errors .

What computational methods are suitable for modeling this compound’s electronic properties?

Level: Advanced

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can predict:

- Electrostatic Potential Maps: To identify reactive sites for electrophilic/nucleophilic attacks.

- Frontier Molecular Orbitals (HOMO/LUMO): To assess charge-transfer capabilities, relevant for material science applications .

Software tools like Gaussian or ORCA are recommended, with solvent effects modeled using PCM .

How to design experiments to study interactions between this compound and biological macromolecules?

Level: Advanced

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize proteins (e.g., kinases) on sensor chips to measure binding kinetics (KD, kon/koff) .

- Fluorescence Quenching: Monitor changes in tryptophan fluorescence upon ligand binding .

- Molecular Docking: Use AutoDock Vina to predict binding poses, validated by mutagenesis studies .

What safety protocols are critical for handling this compound?

Level: Basic

Methodological Answer:

- Storage: Keep in airtight containers under inert gas (argon) at –20°C to prevent aldehyde oxidation .

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles (Eye Dam. 1 hazard classification) .

- Waste Disposal: Neutralize with sodium bicarbonate before disposal in designated organic waste containers .

How can researchers address stability issues observed during long-term storage of this compound?

Level: Advanced

Methodological Answer:

- Stabilizers: Add 1% hydroquinone or BHT to inhibit radical-mediated degradation .

- Lyophilization: For solid-state storage, lyophilize under vacuum and store desiccated .

- Periodic Purity Checks: Monitor via HPLC every 3 months; discard if purity drops below 95% .

What strategies are recommended for comparative analysis of this compound with its structural analogs?

Level: Advanced

Methodological Answer:

- SAR Studies: Compare bioactivity (e.g., IC₅₀ in enzyme assays) and physicochemical properties (logP, solubility) using analogs like 6-(4-formylphenyl)-isonicotinaldehyde .

- Crystallographic Overlays: Use Mercury software to align crystal structures and identify steric/electronic differences .

How to validate synthetic pathways for this compound using green chemistry principles?

Level: Advanced

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.